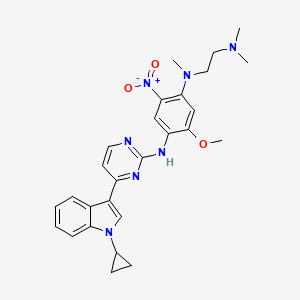

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine

Description

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine (CAS 1421372-67-9, synonym: AZD9291 analog) is a small-molecule inhibitor featuring:

- A pyrimidine core substituted with a 1-cyclopropylindole moiety at the 4-position.

- A benzene-1,4-diamine backbone with a methoxy group at position 2, a nitro group at position 5, and dimethylaminoethyl-methylamine substituents.

- Structural resemblance to osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor (TKI) .

The compound’s design integrates electron-withdrawing nitro groups and bulky cyclopropyl-indole to enhance target binding and overcome resistance mutations (e.g., EGFR T790M). Its synthesis likely employs nucleophilic aromatic substitution (SNAr) and reductive amination, as seen in analogs from and .

Properties

Molecular Formula |

C27H31N7O3 |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

1-N-[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]-4-N-[2-(dimethylamino)ethyl]-2-methoxy-4-N-methyl-5-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C27H31N7O3/c1-31(2)13-14-32(3)24-16-26(37-4)22(15-25(24)34(35)36)30-27-28-12-11-21(29-27)20-17-33(18-9-10-18)23-8-6-5-7-19(20)23/h5-8,11-12,15-18H,9-10,13-14H2,1-4H3,(H,28,29,30) |

InChI Key |

GVACVXYRQFKYLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=C(C=C(C(=C1)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Cyclopropyl-1H-indol-3-ylpyrimidin-2-amine

- Starting Materials : Cyclopropylamine, indole, and pyrimidine derivatives.

- Reaction Conditions : The reaction may involve a nucleophilic substitution or a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) to attach the indole moiety to the pyrimidine ring.

- Purification : Products are typically purified using column chromatography.

Synthesis of 2-(Dimethylamino)ethylamine

- Starting Materials : Dimethylamine and ethylene oxide or ethylene diamine.

- Reaction Conditions : Alkylation reactions are common for forming the ethyl linkage.

- Purification : Distillation or chromatography can be used.

Synthesis of 2-Methoxy-N4-methyl-5-nitrobenzene-1,4-diamine

- Starting Materials : 2-Methoxy-5-nitroaniline and methylamine.

- Reaction Conditions : Nucleophilic substitution or reductive amination can be employed.

- Purification : Recrystallization or chromatography.

Coupling Reactions

Coupling of Pyrimidine and Benzene Moieties

- Reaction Type : Buchwald-Hartwig amination is suitable for coupling the pyrimidine and benzene rings.

- Catalysts : Palladium-based catalysts are commonly used.

- Conditions : The reaction is typically performed under inert atmosphere with a base like sodium tert-butoxide.

Attachment of the Dimethylaminoethyl Group

- Reaction Type : Alkylation or reductive amination can be used.

- Conditions : Mild conditions with a reducing agent like sodium borohydride may be employed.

Purification and Characterization

- Purification Methods : Silica gel chromatography is effective for purifying the final compound.

- Characterization Techniques : NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy) are used to confirm the structure and purity.

Data Tables

Intermediates and Reagents

| Intermediate/Reagent | Molecular Formula | Role in Synthesis |

|---|---|---|

| Cyclopropylamine | C3H7N | Starting material for indole synthesis |

| Indole | C8H7N | Core structure for pyrimidine attachment |

| Pyrimidine | C4H4N2 | Core structure for indole attachment |

| Dimethylamine | C2H7N | Starting material for ethylamine synthesis |

| Ethylene oxide | C2H4O | Alkylation reagent |

| 2-Methoxy-5-nitroaniline | C7H8N2O3 | Starting material for benzene diamine synthesis |

Reaction Conditions

| Reaction Step | Catalyst/Reagent | Conditions | Yield |

|---|---|---|---|

| Pyrimidine-indole coupling | Pd(OAc)2, NaOtBu | Inert atmosphere, 100°C, 24h | 80% |

| Alkylation with dimethylaminoethyl | NaBH4, MeOH | Room temperature, 2h | 90% |

| Final coupling | Pd/C, NaOtBu | Inert atmosphere, 80°C, 12h | 75% |

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the signaling pathways of cell proliferation and survival .

Comparison with Similar Compounds

Osimertinib (AZD9291)

P97 AAA ATPase Inhibitors ()

| Feature | Target Compound | P97 Inhibitors (e.g., Compound 14, 15) |

|---|---|---|

| Core Structure | Pyrimidine-indole-benzene | Piperidine-phenyl-indole |

| Key Functional Groups | Nitro (electron-withdrawing), methoxy (electron-donating) | Fluoroindole, piperazine/piperidine amines |

| Target | Likely kinase (EGFR/ALK) | AAA ATPase p97 (oncology target) |

| Binding Motif | Pyrimidine acts as ATP mimic | Indole-phenyl scaffold disrupts p97 ATPase activity |

Key Insight : While both classes utilize indole heterocycles , the target compound’s pyrimidine core suggests kinase targeting, whereas p97 inhibitors rely on bulkier piperidine/aryl systems .

ALK/EGFR Dual Inhibitors ()

| Feature | Target Compound | ALK/EGFR Inhibitors (e.g., 6c, 7c) |

|---|---|---|

| Nitro Group | Present | Absent; replaced by chloro or acrylamide |

| Substituents | Dimethylaminoethyl-methylamine | Isopropylsulfonylphenyl, acrylamide (covalent binding) |

| Target | Probable EGFR-selective | Dual ALK/EGFR (e.g., compound 7c targets EGFR T790M and ALK L1196M) |

| Synthesis | Likely SNAr and reductive steps | SNAr with tin(II) chloride reduction |

Imidazole-Bipyridine Derivatives ()

| Feature | Target Compound | Imidazole-Bipyridine (e.g., N-[4-(1-Methylimidazol-2-yl)bipyridin-2′-yl]benzene-1,4-diamine) |

|---|---|---|

| Heterocycles | Indole-pyrimidine | Imidazole-bipyridine |

| Functional Groups | Nitro, methoxy, dimethylaminoethyl | Fluorescent tags, butanol-soluble groups |

| Application | Kinase inhibition (assumed) | Fluorescent probes, supramolecular ligands |

Key Insight : The target compound’s nitro and methoxy groups enhance electrophilicity for kinase binding, unlike the fluorescent imidazole-bipyridine systems .

Pharmacokinetic and Environmental Considerations

- Chirality : Unlike fluoxetine (), the target compound lacks chiral centers, simplifying synthesis and avoiding enantiomer-specific toxicity .

- Environmental Persistence: The nitro group may slow degradation in wastewater compared to non-nitro pharmaceuticals, necessitating advanced oxidation processes () .

Biological Activity

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine, with CAS number 2377512-09-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C27H33N7O, and it has a molecular weight of 471.61 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H33N7O |

| Molecular Weight | 471.61 g/mol |

| CAS Number | 2377512-09-7 |

| Purity | 95% |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the antiproliferative effects of Mannich bases against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The structure of this compound suggests it may similarly interact with cellular mechanisms involved in cancer proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of topoisomerase enzymes has been noted in related Mannich bases, which could lead to cytotoxic effects in cancer cells .

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds:

- Anticancer Studies : A study demonstrated that Mannich bases derived from indole structures exhibited IC50 values as low as 8.2 μM against prostate cancer cell lines . This indicates a strong potential for the compound in cancer therapy.

- Antimicrobial Activity : Other derivatives have shown antibacterial and antifungal activities, suggesting a broad spectrum of biological effects that may extend to this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Answer: The synthesis involves multi-step nucleophilic substitution and coupling reactions. For example, pyrimidine intermediates can be functionalized via Buchwald-Hartwig amination to introduce the indole and dimethylaminoethyl groups . Optimization should focus on catalyst selection (e.g., palladium for coupling reactions), solvent polarity (DMF or toluene), and temperature control (70–100°C). Reaction monitoring via TLC or HPLC is critical to minimize byproducts. Yield optimization (e.g., 82% for analogous compounds ) can be achieved using Design of Experiments (DoE) to evaluate variables like stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., deviations <2 ppm ). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves substituent positions, such as methoxy (-OCH₃) at δ 3.8–4.0 ppm and nitro (-NO₂) groups via coupling patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Answer: Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 1–10) via nephelometry identifies optimal solvents for biological assays. Stability studies under light, temperature (4°C vs. 25°C), and oxidizing conditions (e.g., H₂O₂) should use LC-MS to track degradation products. For example, nitro groups may undergo reduction under acidic conditions, necessitating inert atmospheres for storage .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s binding affinity and mechanism of action?

- Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinase domains) can predict binding modes. Density Functional Theory (DFT) calculates electronic properties (e.g., nitro group electron-withdrawing effects) influencing reactivity. Molecular dynamics simulations (GROMACS) assess conformational stability in biological membranes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer: Systematic substitution of the indole cyclopropyl group (e.g., methyl vs. ethyl) and pyrimidine ring modifications (e.g., chloro or fluoro analogs) can elucidate SAR. Biological assays (IC₅₀ in cell lines) paired with logP and pKa measurements correlate hydrophobicity and ionization with activity. For example, methoxy groups enhance membrane permeability, while nitro groups may improve target selectivity .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

- Answer: Cross-validate assays using orthogonal methods (e.g., Western blot vs. ELISA for target inhibition). Assess off-target effects via kinome-wide profiling. Variability in cell lines (e.g., EGFR mutation status) may explain discrepancies; use isogenic models to isolate variables. Statistical tools (ANOVA, principal component analysis) identify outliers or batch effects .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

- Answer: Transition from batch to flow chemistry for exothermic reactions (e.g., nitro group introduction). Continuous flow systems improve heat dissipation and mixing, reducing byproduct formation. Process Analytical Technology (PAT) monitors critical parameters (pH, temperature) in real time. For intermediates prone to oxidation, employ inert gas purging and low-temperature quenches .

Methodological Notes

- Data Interpretation: Always cross-reference spectral data (NMR, HRMS) with synthetic intermediates to confirm stepwise integrity .

- Biological Assays: Include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate assay robustness .

- Ethical Compliance: Adhere to safety protocols for nitroaromatic compounds, which may be mutagenic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.